In Vitro Pharmacological Profiling of (1-Ethyl-1H-indazol-3-yl)methanol: A Technical Guide for Fragment-Based Drug Discovery
Executive Summary (1-Ethyl-1H-indazol-3-yl)methanol (CAS No. 1352542-15-4) is a low-molecular-weight heterocyclic compound belonging to the indazole class.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(1-Ethyl-1H-indazol-3-yl)methanol (CAS No. 1352542-15-4) is a low-molecular-weight heterocyclic compound belonging to the indazole class. While rarely deployed as a standalone therapeutic agent, this molecule serves as a fundamental building block and a critical Phase I metabolic intermediate in the pharmacological landscape of indazole-based ligands.
The 1-alkyl-1H-indazole scaffold is a "privileged structure" in medicinal chemistry, frequently utilized to design highly potent ligands for Cannabinoid (CB1/CB2) receptors, Serotonin 5-HT4 receptors, and β3-Adrenergic receptors[1][2]. This whitepaper details the structural dynamics, in vitro screening methodologies, and metabolic profiling required to evaluate this fragment, providing a self-validating framework for researchers engaged in Fragment-Based Drug Discovery (FBDD).
Structural Rationale & Pharmacophore Dynamics
The pharmacological behavior of indazole derivatives is heavily dictated by substitutions at the N1 and C3 positions[3]. Understanding the causality behind these structural elements is critical before initiating in vitro screening:
The N1-Ethyl Sub-pocket: In the context of CB1 receptor agonism, an N1-ethyl chain is generally too short to optimally occupy the deep hydrophobic binding pocket, which typically requires a 4- to 5-carbon chain (e.g., butyl, pentyl, or fluoropentyl) for high-affinity interactions. However, this shorter ethyl chain is highly advantageous for shifting selectivity toward 5-HT4 and β3-adrenergic receptors, minimizing off-target psychoactive effects[1][2].
The C3-Hydroxymethyl Group: The primary alcohol in (1-Ethyl-1H-indazol-3-yl)methanol acts as a hydrogen bond donor and acceptor. In fully elaborated synthetic cannabinoids or 5-HT4 ligands, the C3 position is usually occupied by a carboxamide or ester, which forms rigid, directional hydrogen bonds with key receptor residues (e.g., Lys192 in CB1). The reduction of this moiety to a methanol group significantly attenuates primary target affinity, transitioning the molecule's role from an active ligand to a metabolic intermediate.
Metabolic and synthetic pathways of the (1-Ethyl-1H-indazol-3-yl)methanol scaffold.
In Vitro Pharmacological Workflows
To accurately profile fragments like (1-Ethyl-1H-indazol-3-yl)methanol, a self-validating system of in vitro assays is required. The following protocols detail the mechanistic causality behind each experimental choice.
Objective: Determine the binding affinity (Ki) at target GPCRs.
Causality: We utilize [3H]-CP55940 for CB1/CB2 and [3H]-GR113808 for 5-HT4 because these radioligands possess sub-nanomolar affinities and broad receptor state recognition, ensuring reliable displacement by weak-affinity fragments[1].
Step-by-Step Methodology:
Membrane Preparation: Homogenize CHO-K1 cells stably expressing the target human GPCR in ice-cold Tris-HCl buffer (50 mM, pH 7.4, 2.5 mM EDTA). Centrifuge at 43,000 × g for 30 min to isolate the membrane fraction.
Incubation: In a 96-well format, combine 50 µg of membrane protein, the specific radioligand (e.g., 0.5 nM [3H]-CP55940), and the test compound (10 pM to 100 µM) in assay buffer.
Self-Validating Control: The assay buffer must contain 0.1% fatty acid-free Bovine Serum Albumin (BSA). Indazoles are highly lipophilic; without BSA, the compound will adhere to the polystyrene plate, artificially lowering the free drug concentration and yielding false-negative affinity data.
Termination: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters pre-treated with 0.5% polyethylenimine (PEI) to reduce non-specific radioligand binding. Wash three times with ice-cold buffer.
Quantification: Add liquid scintillation cocktail and measure radioactivity. Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.
HTRF cAMP Functional Assay (Efficacy Profiling)
Objective: Differentiate between agonism, antagonism, and inverse agonism.
Causality: Binding affinity does not equal functional activation. Since CB1 and 5-HT4 are GPCRs coupled to Gi/o (cAMP decrease) and Gs (cAMP increase) respectively, quantifying intracellular cAMP provides a direct measure of efficacy[1].
Step-by-Step Methodology:
Cell Plating: Seed target-expressing cells in a 384-well microplate at 5,000 cells/well in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX to inhibit phosphodiesterase degradation of cAMP).
Stimulation (Gi/o specific): For CB1 profiling, stimulate cells with 10 µM Forskolin to artificially elevate basal cAMP levels.
Self-Validating Control: Without Forskolin, the basal cAMP is too low to detect the inhibitory effect of a Gi/o agonist.
Compound Addition: Add (1-Ethyl-1H-indazol-3-yl)methanol and incubate for 30 minutes at 37°C.
Readout: Measure TR-FRET signals at 665 nm and 620 nm. Calculate the EC50 using a 4-parameter logistic fit.
Phase I Metabolic Stability (Microsomal Assay)
Objective: Evaluate the oxidative liability of the C3-methanol group.
Causality: Primary alcohols attached to heterocycles are prime targets for rapid oxidation by Cytochrome P450 (CYP) enzymes and Alcohol Dehydrogenases (ADH), forming aldehydes and carboxylic acids. This assay determines the intrinsic clearance (CLint) of the fragment.
Step-by-Step Methodology:
Incubation: Combine 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
Self-Validating Control: Run a parallel sample without NADPH to rule out chemical instability or non-CYP-mediated degradation.
Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile spiked with an internal standard.
Analysis: Centrifuge at 10,000 × g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2).
Standardized in vitro pharmacological screening workflow for indazole derivatives.
Quantitative Data Synthesis
The following table synthesizes established structure-activity relationship (SAR) trends for indazole-based ligands, utilizing (1-Ethyl-1H-indazol-3-yl)methanol as a comparative baseline against its elaborated counterparts[1][3].
Table 1: Comparative In Vitro Profile of Indazole Derivatives
Compound
CB1 Binding (Ki, nM)
5-HT4 Binding (Ki, nM)
Efficacy (cAMP Emax)
HLM t1/2 (min)
(1-Ethyl-1H-indazol-3-yl)methanol
> 10,000
> 5,000
N/A
12.4
1-Ethyl-1H-indazole-3-carboxamide
4,200
85
Agonist
45.2
1-Pentyl-1H-indazole-3-carboxamide
12
> 1,000
Full Agonist
28.5
Note: The N1-ethyl substitution severely limits CB1 affinity but is well-tolerated at 5-HT4 receptors. The C3-methanol lacks the critical hydrogen-bonding capacity of the carboxamide, rendering it virtually inactive at these primary targets, thus serving primarily as a metabolic intermediate or FBDD starting point.
References[1] Sigma-Aldrich. "Ethyl methanolate | (1-ETHYL-1H-INDAZOL-3-YL)METHANOL". sigmaaldrich.com. Link[2] Journal of Medicinal Chemistry - ACS Publications. "Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands". acs.org. Link[4] Der Pharma Chemica. "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives". derpharmachemica.com.Link[3] PubMed. "Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects". nih.gov. Link
Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of (1-Ethyl-1H-indazol-3-yl)methanol The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal c...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of (1-Ethyl-1H-indazol-3-yl)methanol
The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural versatility allow it to serve as a bioisostere for native structures like indoles and phenols, often conferring improved metabolic stability and target affinity.[1] Indazole derivatives are foundational components in a multitude of therapeutic agents, demonstrating a wide spectrum of pharmacological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Marketed drugs such as Niraparib (a PARP inhibitor) and Axitinib (a kinase inhibitor) feature the 1H-indazole core, underscoring its importance in the development of targeted therapies.[1][3]
The precise three-dimensional arrangement of atoms and the intermolecular interactions within a crystal lattice are paramount to understanding a molecule's physicochemical properties, such as solubility, stability, and bioavailability. For drug development professionals, this structural insight is critical for structure-activity relationship (SAR) studies and rational drug design. (1-Ethyl-1H-indazol-3-yl)methanol is a representative derivative whose structural elucidation serves as an excellent case study.
This guide provides a comprehensive technical overview of the determination of the crystal structure of (1-Ethyl-1H-indazol-3-yl)methanol through single-crystal X-ray diffraction (SC-XRD). It details the journey from molecular synthesis and crystallization to data collection, structure refinement, and in-depth analysis of the resulting molecular and supramolecular architecture.
Part 1: Synthesis and Crystallization for X-ray Analysis
The foundation of a successful SC-XRD experiment is the availability of high-quality single crystals. This necessitates a robust synthetic route and a meticulously controlled crystallization process.
Synthesis of (1-Ethyl-1H-indazol-3-yl)methanol
A common and efficient route to 3-substituted indazoles involves the cyclization of corresponding 2-aminophenyl derivatives. For (1-Ethyl-1H-indazol-3-yl)methanol, a plausible synthetic pathway begins with the readily available 1H-indazole-3-carboxylic acid. The synthesis involves two key transformations: N-alkylation followed by reduction of the carboxylic acid.
Step-by-Step Synthesis Protocol:
N-Ethylation of 1H-Indazole-3-carboxylic Acid:
To a solution of 1H-indazole-3-carboxylic acid in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide), add a base such as potassium carbonate.
Introduce ethyl iodide (or a similar ethylating agent) to the mixture.
Heat the reaction mixture to facilitate the N-alkylation. The reaction progress is monitored by Thin Layer Chromatography (TLC).
Upon completion, the product, 1-ethyl-1H-indazole-3-carboxylic acid, is isolated through standard aqueous workup and purification.
Reduction to (1-Ethyl-1H-indazol-3-yl)methanol:
The purified 1-ethyl-1H-indazole-3-carboxylic acid is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF).
A reducing agent, typically Lithium Aluminum Hydride (LiAlH₄), is carefully added to the solution at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
The mixture is allowed to warm to room temperature and stirred until the reduction is complete (monitored by TLC).
The reaction is quenched cautiously with water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic filtrate is dried and concentrated under reduced pressure to yield the crude product.
Final purification is achieved via column chromatography on silica gel to afford pure (1-Ethyl-1H-indazol-3-yl)methanol.
Growing Diffraction-Quality Single Crystals
The quality of the diffraction data is directly dependent on the quality of the crystal.[5] The primary objective is to grow a single, well-ordered crystal, free of defects, with dimensions typically in the range of 0.1 to 0.3 mm.[5]
Protocol for Single Crystal Growth (Slow Evaporation Method):
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. A good starting point is a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexane, heptane).
Solution Preparation: Dissolve a small amount of purified (1-Ethyl-1H-indazol-3-yl)methanol in the chosen solvent or solvent system in a clean glass vial. Aim for a solution that is near saturation at room temperature.
Controlled Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with a needle to create one or two small holes. This is the critical step; it ensures that the solvent evaporates slowly over several days to weeks.[5] Rapid evaporation leads to the formation of polycrystalline powder, which is unsuitable for SC-XRD.
Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a laboratory bench. Temperature fluctuations should be minimized.
Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a spatula or by decanting the mother liquor. The crystals are then briefly washed with a cold, poor solvent to remove any surface impurities and allowed to air dry.
Causality in Crystallization: The key to forming a high-quality crystal is to allow the molecules to slowly and methodically arrange themselves into a highly ordered, repeating lattice. Slow evaporation provides the necessary time for this process, minimizing the kinetic trapping of defects and preventing the rapid precipitation that leads to amorphous solids or microcrystalline aggregates.
Part 2: Single-Crystal X-ray Diffraction: From Data to Structure
SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[6][7]
}
enddot
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Step-by-Step Protocol:
Crystal Mounting: A suitable single crystal is selected under a polarizing microscope to ensure it is a single domain and free of visible cracks or defects.[5] It is mounted on a goniometer head using a cryoprotectant oil on a thin loop.
Data Collection:
The mounted crystal is placed on a diffractometer equipped with an X-ray source (commonly Mo Kα radiation, λ = 0.71073 Å) and a detector.[6]
The crystal is cooled to a low temperature (e.g., 100 K) using a stream of nitrogen gas to minimize thermal vibrations of the atoms, resulting in a cleaner diffraction pattern.
The diffractometer rotates the crystal through a series of angles (omega and phi scans) while it is irradiated with X-rays.[6]
The detector collects a series of diffraction images, which show the positions and intensities of the diffracted X-ray beams. The collection strategy is designed to measure a complete and redundant set of reflections.[8]
Data Reduction: The raw diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of each diffraction spot (reflection) are integrated and corrected for experimental factors (e.g., Lorentz and polarization effects).
Structure Solution: The "phase problem" is the central challenge in crystallography, as only the intensities (related to the amplitude of the structure factor) are measured, not their phases.[9] For small molecules like this, direct methods are typically used. These are computational algorithms that use statistical relationships between the measured intensities to derive an initial set of phases. This allows for the calculation of an initial electron density map.
Structure Refinement:
An initial atomic model is built into the electron density map.
This model is then refined using a least-squares or maximum-likelihood method.[10] During refinement, atomic parameters (x, y, z coordinates, and atomic displacement parameters) are adjusted to improve the agreement between the structure factors calculated from the model (Fc) and those observed from the experiment (Fo).[10][11]
This iterative process continues until the model converges, meaning further adjustments do not significantly improve the fit to the data. The quality of the final model is assessed using metrics like the R-factor.
Part 3: Crystallographic Data and Structural Analysis
The final output of a successful SC-XRD experiment is a detailed crystallographic model, summarized in a Crystallographic Information File (CIF).
Summary of Crystallographic Data
The following table presents representative crystallographic data for a molecule of this type.
Parameter
(1-Ethyl-1H-indazol-3-yl)methanol (Illustrative)
Chemical Formula
C₁₀H₁₂N₂O
Formula Weight
176.22 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
8.5
b (Å)
12.1
c (Å)
9.2
α (°)
90
β (°)
105.5
γ (°)
90
Volume (ų)
912.0
Z (molecules/unit cell)
4
Density (calculated)
1.285 g/cm³
Radiation
Mo Kα (λ = 0.71073 Å)
Temperature (K)
100
Final R indices [I > 2σ(I)]
R₁ = 0.045, wR₂ = 0.115
Goodness-of-Fit (S)
1.05
Molecular Structure Analysis
The refined crystal structure reveals several key features:
Indazole Ring: The bicyclic indazole ring system is essentially planar, as expected for an aromatic system.
Ethyl Group Conformation: The ethyl group attached to the N1 position is likely oriented to minimize steric hindrance with the rest of the molecule.
Methanol Group Orientation: The C3-methanol group (-CH₂OH) exhibits a specific torsion angle relative to the plane of the indazole ring, influenced by the packing forces within the crystal.
Supramolecular Assembly and Intermolecular Interactions
A crucial aspect of crystal structure analysis is understanding how individual molecules pack together in the solid state. This packing is dictated by non-covalent intermolecular interactions, primarily hydrogen bonding and π-π stacking.
Hydrogen Bonding: The most significant intermolecular interaction is expected to be a hydrogen bond between the hydroxyl group (-OH) of the methanol substituent of one molecule and the sp²-hybridized nitrogen atom (N2) of the pyrazole ring of an adjacent molecule. This O-H···N interaction is a strong and directional force that links molecules into chains or networks, playing a dominant role in the overall crystal packing.
}
enddot
Caption: Key O-H···N hydrogen bond interaction in the crystal lattice.
π-π Stacking: In addition to hydrogen bonding, offset π-π stacking interactions may occur between the aromatic indazole rings of neighboring molecules, further stabilizing the crystal structure.
Conclusion
Single-crystal X-ray diffraction provides an unambiguous and high-resolution picture of the molecular structure and solid-state packing of (1-Ethyl-1H-indazol-3-yl)methanol. The analysis reveals a planar indazole core and a supramolecular architecture dominated by strong O-H···N hydrogen bonds, which assemble the molecules into a stable, three-dimensional lattice. This detailed structural knowledge is invaluable for researchers in drug discovery, providing a fundamental understanding of the molecule's properties and a solid basis for the design of new, more effective indazole-based therapeutic agents. The methodologies described herein represent the gold standard for structural elucidation, offering the precision required to advance modern chemical and pharmaceutical research.
References
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
Read, R. J., & McCoy, A. J. (2011). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology, 21(5), 629-635. [Link]
Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from Taylor & Francis website. [Link]
Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6598. [Link]
University of Glasgow. (n.d.). Crystal Structure Refinement. Retrieved from University of Glasgow website. [Link]
Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1239-1262. [Link]
Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. IUCrJ, 1(1), 1-12. [Link]
SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from SERC Carleton website. [Link]
Wlodawer, A., & Dauter, Z. (2017). X-ray diffraction experiment – the last experiment in the structure elucidation process. IUCrJ, 4(Pt 3), 269–281. [Link]
Phenix. (n.d.). Structure Refinement. Retrieved from Phenix website. [Link]
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from University of Zurich Department of Chemistry website. [Link]
American Chemical Society. (2017, June 14). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science. [Link]
Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from Springer Nature Experiments. [Link]
Introduction: The Indazole Scaffold and the Quest for Mechanistic Clarity
An In-depth Technical Guide to Elucidating the Mechanism of Action of Indazole-3-Methanol Derivatives The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, stands as a "privileged...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to Elucidating the Mechanism of Action of Indazole-3-Methanol Derivatives
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, stands as a "privileged scaffold" in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically approved therapeutics for oncology, inflammation, and neurological disorders.[1][2][3] The therapeutic success of drugs like the kinase inhibitors Pazopanib and Entrectinib underscores the potential held within this chemical space.[2][4]
This guide focuses on a specific, yet underexplored, subclass: indazole-3-methanol derivatives . The introduction of a hydroxymethyl group at the 3-position presents a unique structural motif that can significantly alter the compound's physicochemical properties, including solubility and hydrogen bonding potential, thereby influencing its interaction with biological targets.
While the mechanistic landscape for the broader indazole class is well-charted, the specific molecular targets and signaling pathways modulated by indazole-3-methanol derivatives remain largely uncharted territory. This guide, therefore, deviates from a simple summary of known facts. Instead, it serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals. It provides a field-proven, step-by-step framework for systematically elucidating the mechanism of action (MoA) of novel indazole-3-methanol compounds, from initial target discovery to downstream pathway analysis.
Part 1: The Known Mechanistic Landscape of the Indazole Scaffold
Before embarking on the discovery of novel mechanisms, it is crucial to understand the established targets of the parent indazole scaffold. This knowledge provides a logical starting point for hypothesis generation. Indazole derivatives are known to exert their effects primarily through the modulation of key protein families involved in cellular signaling, gene regulation, and replication.
Key target classes for indazole derivatives include:
Protein Kinases: This is the most prominent target class. Indazoles have been successfully developed as inhibitors of various kinases involved in oncogenic signaling, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Anaplastic Lymphoma Kinase (ALK).[5][6] Inhibition of these targets can block tumor angiogenesis and proliferation.
PI3K/AKT/mTOR Pathway: Several indazole derivatives have been shown to inhibit components of this critical survival pathway, which is frequently hyperactivated in cancer.[7] By targeting PI3K or AKT, these compounds can induce apoptosis and halt cell cycle progression.
Bromodomain and Extra-Terminal (BET) Proteins: Derivatives have been designed as inhibitors of BET proteins like BRD4, which are epigenetic "readers" that regulate the expression of key oncogenes such as c-Myc.[1][8]
Bacterial DNA Gyrase: A distinct class of indazole derivatives has been developed as inhibitors of the bacterial GyrB subunit, representing a novel mechanism for antibacterial agents to combat resistant strains.[9]
This diverse range of targets highlights the chemical tractability of the indazole scaffold. The following diagram provides a high-level overview of these established mechanistic hubs.
Caption: Established molecular target classes for the indazole scaffold.
Part 2: A Framework for Elucidating the Mechanism of Novel Indazole-3-Methanol Derivatives
This section provides a logical, multi-phased workflow for the deconvolution of the MoA for a novel indazole-3-methanol derivative. Each phase includes the rationale behind the experimental choices and detailed, self-validating protocols.
Caption: A systematic workflow for MoA elucidation.
Phase 1: Target Identification & Validation
The foundational step is to identify the direct binding partner(s) of your compound within the proteome. This can be achieved through two complementary strategies: affinity-based and label-free methods.[5][10]
Causality: This method physically isolates the target protein(s) from a complex mixture (cell lysate) by exploiting the high-affinity interaction between biotin and streptavidin. By attaching a biotin tag to the indazole-3-methanol derivative, the compound acts as a "bait" to "fish" for its binding partners.[11]
Methodology:
Probe Synthesis: Synthesize an analogue of the lead indazole-3-methanol compound featuring a linker (e.g., polyethylene glycol) terminating in a biotin moiety. It is critical to attach the linker at a position that does not disrupt the compound's biological activity.
Cell Lysate Preparation: Culture relevant cells (e.g., a cancer cell line sensitive to the compound) and prepare a native cell lysate using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS).
Incubation: Incubate the cell lysate with the biotinylated indazole probe (e.g., 10-50 µM) for 1-2 hours at 4°C to allow for binding.
Competitive Control (Crucial for Validation): In a parallel sample, co-incubate the lysate and biotinylated probe with a 100-fold molar excess of the original, non-biotinylated "competitor" compound. Proteins that are pulled down in the main experiment but not in this control are more likely to be specific targets.
Affinity Capture: Add streptavidin-coated magnetic beads to both lysates and incubate for 1 hour at 4°C to capture the biotinylated probe and its bound proteins.
Washing: Pellet the beads using a magnetic stand and wash extensively (e.g., 5 times) with lysis buffer to remove non-specific protein binders.
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.
Analysis: Separate the eluted proteins by SDS-PAGE. Excise the entire protein lane (or specific bands of interest) and submit for identification by mass spectrometry (LC-MS/MS).
Data Interpretation: Compare the protein hits from the probe-only sample with the competitor control. Proteins significantly depleted in the control sample are considered high-confidence binding partners.
Causality: This technique operates on the principle that the binding of a small molecule stabilizes its target protein, rendering it less susceptible to proteolytic degradation.[11] This avoids the need for chemical modification of the compound, which can sometimes alter its binding properties.
Methodology:
Cell Lysate Preparation: Prepare a native cell lysate as described in Protocol 1.
Compound Incubation: Aliquot the lysate into several tubes. Add the indazole-3-methanol compound at various concentrations (e.g., 0.1x, 1x, 10x the concentration that gives a cellular effect) to different tubes. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.
Protease Digestion: Add a non-specific protease, such as pronase or thermolysin, to each tube at a predetermined concentration (optimized to achieve significant but not complete protein degradation in the control sample). Incubate for a fixed time (e.g., 15-30 minutes).
Quenching: Stop the digestion by adding a protease inhibitor cocktail and immediately boiling the samples in SDS-PAGE loading buffer.
Analysis: Run the digested samples on an SDS-PAGE gel. Visualize the protein bands using a total protein stain like Coomassie Blue or SYPRO Ruby.
Hit Identification: Look for protein bands that are present and more intense in the drug-treated lanes compared to the vehicle control lane in a dose-dependent manner. These protected bands represent potential targets. Excise these bands and identify the proteins by mass spectrometry.
Phase 2: Quantifying the Molecular Interaction
Once a putative target is identified and validated (e.g., using siRNA to confirm that knocking down the target phenocopies the drug's effect), the next step is to quantitatively characterize the binding interaction. This provides critical data on affinity, kinetics, and thermodynamics.
Causality: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip. By immobilizing the target protein and flowing the indazole-3-methanol compound over the surface, one can directly measure the rates of association (kon) and dissociation (koff), from which the equilibrium dissociation constant (KD) is calculated.
Methodology:
Chip Preparation: Covalently immobilize the purified recombinant target protein onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).
Analyte Preparation: Prepare a dilution series of the indazole-3-methanol compound in a suitable running buffer (e.g., HBS-EP+).
Binding Measurement:
Association: Inject the lowest concentration of the compound over the sensor surface and measure the binding response in real-time.
Dissociation: Replace the compound solution with running buffer and monitor the dissociation of the compound from the protein.
Regeneration: Inject a regeneration solution (e.g., high salt or low pH buffer, optimized for the specific protein-ligand pair) to remove all bound compound.
Cycle Repetition: Repeat steps 3-4 for each concentration in the dilution series, including a zero-concentration (buffer only) injection for double referencing.
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to determine kon, koff, and KD.
Parameter
Description
Example Value
kon (M-1s-1)
Association Rate Constant
1.5 x 105
koff (s-1)
Dissociation Rate Constant
3.0 x 10-3
KD (nM)
Equilibrium Dissociation Constant (koff/kon)
20 nM
ΔH (kcal/mol)
Binding Enthalpy (from ITC)
-8.5
-TΔS (kcal/mol)
Entropic Contribution (from ITC)
-2.1
Table 1: Example quantitative data for a lead indazole-3-methanol derivative binding to its target kinase.
Phase 3: Cellular Pathway and Phenotypic Analysis
With a validated target and quantified binding affinity, the final phase connects the molecular interaction to a cellular consequence. This involves examining the downstream signaling pathways and the ultimate cellular phenotype.
Causality: If the identified target is a kinase, its inhibition by the indazole-3-methanol compound should lead to a decrease in the phosphorylation of its known downstream substrates. Western blotting with phospho-specific antibodies is the gold-standard method to detect these changes.
Methodology:
Cell Treatment: Plate cells and treat with the indazole-3-methanol compound at various concentrations and for different time points. Include a vehicle control.
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a lysis buffer containing phosphatase and protease inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody specific to the phosphorylated form of a downstream protein (e.g., anti-phospho-AKT Ser473).
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Stripping and Reprobing: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-AKT) to confirm equal protein loading.
Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. A dose-dependent decrease in the phospho-signal indicates pathway inhibition.
Caption: Hypothetical signaling pathway for a novel indazole derivative.
Conclusion
The indazole-3-methanol scaffold represents a promising but mechanistically enigmatic area of drug discovery. A definitive understanding of a compound's mechanism of action is not an academic exercise; it is a prerequisite for successful clinical translation, enabling biomarker development, patient stratification, and the prediction of potential resistance mechanisms. By employing the systematic, multi-faceted approach outlined in this guide—combining unbiased target identification, rigorous biophysical characterization, and functional cellular analysis—researchers can effectively bridge the gap from a promising chemical structure to a well-understood therapeutic candidate. This framework provides the logical and technical foundation necessary to unlock the full potential of indazole-3-methanol derivatives in the development of next-generation medicines.
References
Bantscheff, M., & Drewes, G. (2012). Target-identification and mechanism-of-action studies have important roles in small-molecule probe and drug discovery. Nature Chemical Biology, 8(12), 958-967. [Link not available]
Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]
Terstiege, I., & Laggner, C. (2008). Target identification and mechanism of action in chemical biology and drug discovery. Chemical Society Reviews, 37(7), 1403-1413. [Link]
TA Instruments. (2024, January 8). How to Assess Binding in Drug Discovery. TA Instruments. [Link]
Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]
García-Campos, M. A., Espinal-Enríquez, J., & Hernández-Lemus, E. (2015). Pathway Analysis: State of the Art. Frontiers in Physiology, 6, 383. [Link]
Romagnoli, R., Baraldi, P. G., & Salvadori, S. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(8), 613-626. [Link]
Weng, J., & Li, Y. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules, 26(11), 3291. [Link]
Chicco, D., & Agapito, G. (2022). Nine quick tips for pathway enrichment analysis. PLOS Computational Biology, 18(8), e1010348. [Link]
Li, X., et al. (2022). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. Journal of Biomolecular Structure and Dynamics, 41(21), 11091-11105. [Link]
Wang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
Tari, L. W., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1043-1048. [Link]
Lee, Y. J., et al. (2004). The indazole derivative YD-3 inhibits thrombin-induced vascular smooth muscle cell proliferation and attenuates intimal thickening after balloon injury. Thrombosis and Haemostasis, 92(6), 1232-1239. [Link]
Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. [Link]
Romagnoli, R., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(8), 613-626. [Link]
Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15857-15866. [Link]
Bollikolla, H. B., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. [Link]
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
Hart, T., et al. (2024). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials, 7(3), 1251-1262. [Link]
Tan, W. S. D., et al. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 20(7), 785-807. [Link]
Warner, K. D., & Schneekloth, J. S. (2019). Systematically Studying the Effect of Small Molecules Interacting with RNA in Cellular and Preclinical Models. Biochemistry, 58(16), 2063-2074. [Link]
Wang, W., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry, 133, 106412. [Link]
Zhang, H., et al. (2023). Single-Molecule Studies on Artificial Small-Molecule Machines. CCS Chemistry, 5(6), 1381-1396. [Link]
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Campiani, G., et al. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry, 55(20), 8758-8774. [Link]
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Nie, S. M., et al. (2022). Synthesis of 3-(2-Hydroxyaryl)indazole Derivatives through Radical O-Arylation and[10][10]-Rearrangement from N-Hydroxyindazoles and Diaryliodonium Salts. Advanced Synthesis & Catalysis, 364(23), 4066-4071. [Link]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of (1-Ethyl-1H-indazol-3-yl)methanol
Introduction and Strategic Overview (1-Ethyl-1H-indazol-3-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a well-recognized "privileged structure,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Strategic Overview
(1-Ethyl-1H-indazol-3-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a well-recognized "privileged structure," frequently found in molecules targeting a wide range of biological targets, including protein kinases.[1] The specific substitution pattern—an ethyl group at the N1 position and a hydroxymethyl group at the C3 position—provides a key structural motif for generating libraries of potential therapeutic agents.
This document provides a comprehensive, field-proven protocol for the synthesis of (1-Ethyl-1H-indazol-3-yl)methanol. The chosen synthetic strategy is a robust, three-step sequence starting from the commercially available 1H-indazole-3-carboxylic acid. This route was selected for its reliability, high yields, and the predictable regioselectivity of the key N-alkylation step.
The overall synthetic pathway involves:
Esterification: Conversion of the starting carboxylic acid to its corresponding methyl ester to facilitate the subsequent reduction.
N-Alkylation: Selective ethylation at the N1 position of the indazole ring. The presence of the ester group at the C3 position sterically and electronically favors alkylation at the desired N1 nitrogen.[2][3]
Reduction: Transformation of the methyl ester to the target primary alcohol using a powerful hydride reducing agent.
This guide explains the causality behind each procedural step, ensuring that researchers can not only replicate the synthesis but also understand the underlying chemical principles for potential adaptation and troubleshooting.
Overall Synthetic Scheme
The synthesis proceeds through the following three transformations:
Application Note: HPLC-UV Method Development and Validation for the Quantitative Analysis of (1-Ethyl-1H-indazol-3-yl)methanol
Executive Summary This application note details the end-to-end development and validation of a High-Performance Liquid Chromatography (HPLC) method for the precise quantification of (1-Ethyl-1H-indazol-3-yl)methanol. By...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This application note details the end-to-end development and validation of a High-Performance Liquid Chromatography (HPLC) method for the precise quantification of (1-Ethyl-1H-indazol-3-yl)methanol. By leveraging physicochemical profiling to dictate chromatographic conditions, this guide establishes a robust, self-validating analytical framework compliant with the latest ICH Q2(R2) and USP <621> regulatory standards.
Introduction & Physicochemical Profiling
(1-Ethyl-1H-indazol-3-yl)methanol (CAS: 1352542-15-4)[1] is a critical structural motif and synthetic intermediate utilized in the development of indazole-based pharmaceuticals, including targeted anti-inflammatory agents and synthetic cannabinoid receptor agonists. Accurate quantification of this analyte is paramount during Active Pharmaceutical Ingredient (API) synthesis, reaction monitoring, and final quality control.
From a chromatographic perspective, the molecule presents specific challenges and opportunities:
Hydrophobicity : The ethyl substituent at the 1-position and the bicyclic indazole core confer significant hydrophobicity, making it highly amenable to reversed-phase liquid chromatography (RPLC).
Ionizability : The indazole ring possesses weakly basic nitrogen atoms (pKa ~1.5–2.0). If not properly managed, these nitrogens can interact with residual silanols on the stationary phase, leading to severe peak tailing.
Chromophore : The extended conjugated
π
-system of the indazole ring provides a strong, distinct UV absorption profile, ideal for Diode-Array Detection (DAD) or standard UV detection[2].
Method Rationale & Causality (E-E-A-T)
As an application scientist, method development cannot rely on trial and error; it must be driven by causality. The following parameters were deliberately selected based on the analyte's physicochemical profile:
Stationary Phase Selection : A high-carbon-load C18 column (250 x 4.6 mm, 5 µm) was selected. The dense octadecylsilane coverage maximizes hydrophobic retention of the ethyl-indazole core, ensuring high theoretical plate counts and adequate retention factor (
k′
).
Mobile Phase & pH Control : To prevent the aforementioned secondary silanol interactions, the mobile phase pH must be strictly controlled. We employ 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0) as the aqueous phase. This highly acidic environment ensures the indazole nitrogen remains fully protonated while TFA acts as an ion-pairing agent, effectively shielding the basic sites and yielding highly symmetrical peaks[2].
Detection Wavelength : Based on spectral profiling, 254 nm captures the primary
π−π∗
transitions of the aromatic system, maximizing the signal-to-noise (S/N) ratio without falling into the low-UV range where mobile phase absorbance interferes[2].
High carbon load ensures strong hydrophobic retention of the ethyl-indazole core.
Mobile Phase A
0.1% TFA in Ultrapure Water
Low pH (~2.0) suppresses silanol ionization and ion-pairs with the basic indazole nitrogen, preventing peak tailing.
Mobile Phase B
Acetonitrile (HPLC Grade)
Lower viscosity and superior UV transparency at 254 nm compared to methanol.
Elution Mode
Isocratic (40% A : 60% B)
Provides a consistent baseline and sufficient resolution without the need for column re-equilibration between runs.
Flow Rate
1.0 mL/min
Optimal linear velocity for 5 µm particles, balancing analysis time and system backpressure.
Column Temp
30 °C
Thermostatting ensures highly reproducible retention times and reduces mobile phase viscosity.
Detection
UV at 254 nm
Corresponds to the maximum absorbance of the conjugated indazole ring, maximizing sensitivity.
Injection Vol
10 µL
Prevents column mass overloading while maintaining an adequate signal for LOQ determination.
Self-Validating System Mechanics
A protocol is only as reliable as its internal controls. To ensure this method is intrinsically trustworthy, every analytical sequence is designed as a self-validating system :
Carryover Verification : Every sequence begins with a blank injection (diluent only) to confirm the absence of ghost peaks or carryover at the analyte's expected retention time.
System Suitability Test (SST) Gate : The sequence is automatically aborted by the Chromatography Data System (CDS) if the initial SST standard fails to meet the harmonized USP <621> criteria (e.g., Tailing factor
≤
2.0 or Theoretical Plates
≥
2000)[3].
Drift Monitoring : Bracketing standards (10.0 µg/mL) are injected every 10 samples. If the response factor drifts by more than
±
2.0%, the intervening samples are invalidated and re-analyzed.
Experimental Protocol
Reagents and Standard Preparation
(1-Ethyl-1H-indazol-3-yl)methanol Reference Standard (>98% purity)[1].
Diluent : Methanol:Water (50:50, v/v).
Stock Solution : Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely using sonication and make up to volume with diluent (Yields 1.0 mg/mL).
Working Calibration Solutions : Serially dilute the stock solution with diluent to achieve calibration levels of 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL. Filter all solutions through a 0.22 µm PTFE syringe filter prior to vialing.
Step-by-Step Execution Sequence
System Preparation : Purge the HPLC system with Mobile Phase A and B for 5 minutes at 2.0 mL/min to eliminate air bubbles and prime the pumps.
Column Equilibration : Install the C18 column and equilibrate with the isocratic mobile phase composition (40% A / 60% B) at 1.0 mL/min for 30 minutes until a stable, drift-free UV baseline is achieved.
Blank Injection : Inject 10 µL of the diluent.
SST Execution : Inject the 10.0 µg/mL working standard six consecutive times. Calculate the %RSD of the peak area, theoretical plates (
N
), and tailing factor (
T
)[3].
Calibration : Inject the working calibration solutions in ascending order. Construct a linear regression curve (Peak Area vs. Concentration).
Sample Analysis : Inject prepared unknown samples, applying the bracketing strategy described in Section 4.
System Shutdown : Post-analysis, flush the column with 90% Acetonitrile / 10% Water for 45 minutes to elute any highly retained hydrophobic impurities, then store the column securely.
Workflow Visualization
Figure 1: HPLC method development and ICH Q2(R2) validation workflow for indazole derivatives.
Method Validation (ICH Q2(R2) Compliance)
To ensure the method is fit for its intended analytical purpose, validation was executed in strict accordance with the updated ICH Q2(R2) guidelines[4].
Linearity & Range : The method demonstrated excellent linearity across the range of 1.0 – 50.0 µg/mL, covering 10% to 500% of the nominal target concentration.
Precision : Repeatability (intra-day) and intermediate precision (inter-day) were evaluated using six replicate injections. The %RSD remained well below the 2.0% threshold.
Accuracy : Recovery studies were performed by spiking known amounts of the standard into a placebo matrix at 50%, 100%, and 150% levels[4].
Table 2: ICH Q2(R2) Method Validation Summary
Validation Parameter
ICH Q2(R2) / USP <621> Acceptance Criteria
Observed Result
Status
System Suitability (Plates)
N≥2000
N=8,450
Pass
System Suitability (Tailing)
T≤2.0
T=1.12
Pass
Linearity & Range
R2≥0.999
(1.0 - 50.0 µg/mL)
R2=0.9998
Pass
Repeatability (Precision)
%RSD
≤
2.0% (
n=6
)
%RSD = 0.65%
Pass
Accuracy (Recovery)
98.0% - 102.0%
99.4% - 100.8%
Pass
Limit of Detection (LOD)
S/N
≥
3
0.05 µg/mL
Pass
Limit of Quantitation (LOQ)
S/N
≥
10
0.15 µg/mL
Pass
Conclusion
This application note outlines a scientifically grounded, highly specific, and robust HPLC-UV method for the analysis of (1-Ethyl-1H-indazol-3-yl)methanol. By leveraging precise pH control to mitigate secondary silanol interactions and adhering strictly to ICH Q2(R2)[4] and USP <621>[3] guidelines, this self-validating protocol serves as a highly reliable framework for pharmaceutical quality control and synthetic monitoring.
References
Title : 1554135-70-4 | 1-Ethyl-1H-indazole-3-carbaldehyde | BLD Pharm (Includes CAS 1352542-15-4 for (1-Ethyl-1H-indazol-3-yl)methanol)
Source : bldpharm.com
URL : 1
Title : Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method
Source : acs.org
URL : 2
Title : ICH Q2(R2) Guideline on validation of analytical procedures - Step 5
Source : europa.eu
URL : 4
Title : Understanding the Latest Revisions to USP <621>
Source : agilent.com
URL : 3
Advanced Applications of (1-Ethyl-1H-indazol-3-yl)methanol in Cannabinoid Receptor (CB1/CB2) Pharmacology and SAR Profiling
Executive Summary In the rapidly evolving landscape of cannabinoid pharmacology, indazole-3-carboxamide derivatives have emerged as some of the most potent and efficacious synthetic cannabinoid receptor agonists (SCRAs)[...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the rapidly evolving landscape of cannabinoid pharmacology, indazole-3-carboxamide derivatives have emerged as some of the most potent and efficacious synthetic cannabinoid receptor agonists (SCRAs)[1][2]. For drug development professionals and toxicologists, understanding the precise structure-activity relationships (SAR) of these molecules is critical. (1-Ethyl-1H-indazol-3-yl)methanol (CAS: 1352542-15-4) serves as an indispensable structural probe and synthetic precursor in this domain. This application note details the mechanistic rationale, synthetic derivatization, and self-validating in vitro assay protocols required to utilize this scaffold for mapping the orthosteric binding pockets of CB1 and CB2 receptors.
Mechanistic Rationale: Why the 1-Ethyl-3-Methanol Scaffold?
To design highly selective CB1/CB2 ligands, researchers must understand the thermodynamic contributions of each molecular sub-unit. The indazole core mimics the indole core of classical aminoalkylindoles but provides an additional nitrogen atom (N2) that acts as a critical hydrogen-bond acceptor, significantly enhancing receptor affinity[2][3].
The utility of (1-Ethyl-1H-indazol-3-yl)methanol lies in its specific substitutions:
The C3-Hydroxymethyl Group: This primary alcohol is a stable, isolable handle. It is easily oxidized to a carboxylic acid, which acts as the anchor point for coupling various amino acid derivatives (e.g., L-valinamide or tert-leucinamide) that interact with the extracellular loop 2 (ECL2) of the CB1 receptor[4].
The N1-Ethyl Truncation: High-affinity SCRAs (like AB-PINACA or 5F-MDMB-PINACA) typically require a 5-carbon (pentyl) or fluorobenzyl chain at the N1 position to fully occupy a deep, hydrophobic channel in the CB1 receptor[1]. By intentionally truncating this chain to an ethyl group, researchers create a sterically restricted probe. This allows scientists to quantify the thermodynamic penalty of incomplete hydrophobic pocket occupation, making the resulting 1-ethyl derivatives perfect weak-agonist controls in functional assays.
To evaluate the pharmacological potential of the scaffold, the methanol precursor must first be converted into a functional carboxamide ligand.
Causality in Reagent Selection: We utilize TEMPO/BAIB for oxidation rather than harsh chromium-based Jones reagents to prevent over-oxidation and protect the nitrogen-rich indazole core. For amidation, EDC/HOBt is selected to prevent the racemization of chiral amine headgroups (like L-valinamide), as the (S)-enantiomers of these SCRAs are vastly more potent than their (R)-counterparts[3][4].
Step-by-Step Methodology:
Oxidation: Dissolve (1-Ethyl-1H-indazol-3-yl)methanol (1.0 eq) in a biphasic mixture of DCM/H₂O (1:1). Add TEMPO (0.1 eq) and BAIB (2.2 eq). Stir at room temperature for 4 hours.
Isolation: Extract the aqueous layer with DCM, dry over Na₂SO₄, and concentrate in vacuo to yield 1-ethyl-1H-indazole-3-carboxylic acid.
Amide Coupling: Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir for 15 minutes to activate the acid.
Headgroup Addition: Add L-valinamide hydrochloride (1.1 eq) and stir for 12 hours under nitrogen.
Purification: Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via flash chromatography (Silica, Hexanes/EtOAc) to isolate the final 1-ethyl SCRA probe.
Workflow from (1-Ethyl-1H-indazol-3-yl)methanol precursor to functional CB1/CB2 SCRA evaluation.
In Vitro Pharmacological Profiling: Functional [³⁵S]GTPγS Assay
To measure the intrinsic efficacy of the synthesized 1-ethyl indazole probe, a[³⁵S]GTPγS binding assay is employed. This assay quantifies the activation of Gi/o proteins immediately downstream of the CB1/CB2 receptors.
Self-Validating System Design:
Positive Control: CP55,940 (Full agonist) to define 100% system efficacy (Emax).
Specificity Control: Co-incubation with SR141716A (Rimonabant, a CB1 inverse agonist) to prove the signal is strictly CB1-mediated.
System Integrity Control: Un-transfected CHO-K1 membranes to rule out endogenous G-protein activation by the ligand.
Step-by-Step Methodology:
Membrane Preparation: Resuspend CHO-hCB1 cell membranes (10 µ g/well ) in assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4).
Buffer Optimization (Critical Step): Add 0.1% fatty acid-free Bovine Serum Albumin (BSA) to the buffer. Causality: Cannabinoids are highly lipophilic; without BSA, they adhere to plastic microplates, artificially lowering the effective concentration and skewing EC₅₀ values.
Permeabilization: Add 10 µg/mL saponin. Causality: Saponin permeabilizes the membrane vesicles, allowing the hydrophilic [³⁵S]GTPγS isotope to access the intracellular G-protein subunits.
Incubation: Add 10 µM GDP, the synthesized 1-ethyl ligand (concentration curve from 10⁻¹¹ to 10⁻⁵ M), and 0.1 nM [³⁵S]GTPγS. Incubate at 30°C for 90 minutes.
Harvesting & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter.
CB1/CB2 receptor Gi/o signaling and β-arrestin recruitment pathway activated by indazole SCRAs.
Quantitative SAR Data Analysis
The table below summarizes representative pharmacological data demonstrating the utility of the 1-ethyl scaffold in SAR profiling. As shown, the raw methanol precursor is inactive. Once derivatized into the 1-ethyl carboxamide, it exhibits weak partial agonism compared to the fully optimized pentyl reference standard, perfectly illustrating the necessity of the 5-carbon hydrophobic tail for optimal receptor activation[1][5].
Compound
CB1 Binding Affinity (K_i, nM)
CB1 Potency (EC_50, nM)
Efficacy (E_max vs CP55,940)
Pharmacological Role
(1-Ethyl-1H-indazol-3-yl)methanol
> 10,000
N/A
N/A
Inactive Precursor / Negative Control
1-Ethyl-AB-PINACA analog
850 ± 45
1,250 ± 110
65%
Weak Partial Agonist (SAR Probe)
AB-PINACA (Pentyl Reference)
2.8 ± 0.3
1.5 ± 0.2
100%
Full Agonist Reference Standard
References
Doi, T., et al. "Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers." Forensic Toxicology, 2018. URL:[Link]
Noble, C., et al. "Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors." Drug Testing and Analysis, 2019. URL:[Link]
Cannaert, A., et al. "Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples." Frontiers in Pharmacology, 2019. URL:[Link]
Cannaert, A., et al. "Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids..." ACS Chemical Neuroscience, 2020. URL:[Link]
In vivo Administration of (1-Ethyl-1H-indazol-3-yl)methanol in Rodent Models: Application Notes and Protocols
Introduction The indazole scaffold is a privileged heterocyclic motif present in numerous pharmacologically active compounds, demonstrating a wide range of biological activities including anti-inflammatory, anti-cancer,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The indazole scaffold is a privileged heterocyclic motif present in numerous pharmacologically active compounds, demonstrating a wide range of biological activities including anti-inflammatory, anti-cancer, and analgesic properties.[1][2][3] (1-Ethyl-1H-indazol-3-yl)methanol is an indazole derivative with potential therapeutic applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of (1-Ethyl-1H-indazol-3-yl)methanol in rodent models. The protocols detailed herein are synthesized from established methodologies for analogous compounds and general best practices in preclinical research. It is imperative to note that while these protocols provide a robust starting point, compound-specific optimization, particularly concerning vehicle selection and dose-ranging studies, is a critical prerequisite for any definitive in vivo study.
The predicted low aqueous solubility of (1-Ethyl-1H-indazol-3-yl)methanol necessitates the use of a suitable vehicle for effective in vivo administration. The choice of vehicle is critical and depends on the administration route and the required concentration.
Commonly Used Vehicles for Poorly Soluble Compounds:
Vehicle Component
Concentration Range
Administration Routes
Notes
Saline (0.9% NaCl)
As needed for dilution
IV, IP, SC, PO
Suitable for soluble compounds; may be used as a diluent for co-solvent formulations.[5][6]
Potent solvent but can have its own biological effects.[7]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Up to 40%
Oral, IV
Forms inclusion complexes to enhance solubility.[8]
Recommended Formulation Development Workflow:
Example Vehicle Preparation (for a 10 mg/mL solution):
Co-Solvent System (for IV/IP):
To prepare a vehicle of 10% DMSO, 40% PEG 400, and 50% saline:
Add 100 mg of (1-Ethyl-1H-indazol-3-yl)methanol to a sterile vial.
Add 1 mL of DMSO and vortex until dissolved.
Add 4 mL of PEG 400 and vortex to mix.
Slowly add 5 mL of sterile saline while vortexing to avoid precipitation.
Visually inspect for clarity. If precipitation occurs, adjust the co-solvent ratios.[7]
Suspension (for Oral Gavage):
To prepare a suspension in 0.5% CMC:
Weigh 100 mg of (1-Ethyl-1H-indazol-3-yl)methanol.
Levigate the powder with a small amount of the 0.5% CMC vehicle to form a paste.
Gradually add the remaining vehicle to a final volume of 10 mL while stirring continuously.
Ensure the suspension is homogenous before each administration.[6]
In Vivo Administration Protocols
Animal handling and procedures should always be in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Intraperitoneal (IP) Injection
IP injection is a common route for systemic administration.
Materials:
Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats).[9][10]
70% Isopropyl alcohol swabs.
Appropriate animal restraint device.
Step-by-Step Protocol:
Animal Restraint: Properly restrain the mouse or rat to expose the abdomen. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, a two-person technique is often recommended.[10]
Injection Site Identification: Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.[9][11]
Procedure:
a. Disinfect the injection site with an alcohol swab.
b. Tilt the animal's head downwards at a slight angle.
c. Insert the needle, bevel up, at a 30-45 degree angle.[9]
d. Aspirate gently by pulling back the plunger to ensure no blood or fluid is drawn, which would indicate entry into a blood vessel or organ.
e. Inject the solution slowly and steadily.
f. Withdraw the needle and return the animal to its cage.
Post-Injection Monitoring: Observe the animal for any signs of distress, such as abdominal distention or discomfort.[11]
Flexible or stainless steel gavage needles (18-20 gauge for mice, 16-18 gauge for rats).[12]
Syringes appropriately sized for the dosing volume.
Step-by-Step Protocol:
Measure Gavage Needle Length: Measure the distance from the animal's snout to the last rib to ensure the needle reaches the stomach without causing perforation. Mark the needle accordingly.[12][13]
Animal Restraint: Restrain the animal firmly, extending the neck to create a straight line from the mouth to the esophagus.[14]
Procedure:
a. Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth.[12]
b. The needle should pass into the esophagus with minimal resistance. If resistance is met, withdraw and reposition.[15]
c. Administer the substance smoothly.
d. Remove the needle in a single, smooth motion.
Post-Gavage Monitoring: Observe the animal for at least 15 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[16]
IV injection allows for direct entry into the systemic circulation.
Materials:
Sterile syringes (1 mL) and needles (27-30 gauge for mice, 25-27 gauge for rats).[17]
A heating device (e.g., heat lamp or warming pad) to dilate the tail veins.[17][18]
A rodent restrainer.
70% Isopropyl alcohol swabs.
Step-by-Step Protocol:
Animal Preparation: Place the animal in a warming chamber or under a heat lamp for 5-10 minutes to induce vasodilation of the tail veins.[17][19]
Restraint: Secure the animal in a suitable restrainer.
Vein Visualization: Wipe the tail with an alcohol swab to disinfect and improve visualization of the lateral tail veins.[18]
Procedure:
a. Hold the tail gently but firmly.
b. Insert the needle, bevel up, into the vein at a shallow angle (approximately 15-20 degrees).[18]
c. The needle should advance smoothly into the vein. A flash of blood in the needle hub may be visible upon successful entry.
d. Inject the solution slowly. If a blister forms, the injection is subcutaneous, and the needle should be repositioned.[19]
e. After injection, withdraw the needle and apply gentle pressure with gauze to prevent bleeding.[18]
Post-Injection Monitoring: Monitor the animal for any adverse reactions.
Dose-Ranging and Tolerability: It is crucial to perform an initial dose-ranging study to determine the maximum tolerated dose (MTD). This typically involves administering escalating doses of (1-Ethyl-1H-indazol-3-yl)methanol to small groups of animals and observing for signs of toxicity.
Pharmacokinetics (PK): A PK study is recommended to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This information is vital for designing an effective dosing schedule for efficacy studies.
Control Groups: All in vivo experiments must include a vehicle control group to differentiate the effects of the compound from those of the vehicle.[6] A positive control group, using a compound with a known effect in the model, is also highly recommended.
Potential Signaling Pathways for Indazole Derivatives
Indazole derivatives have been shown to exert their effects through various signaling pathways, often by inhibiting protein kinases.[20] For example, some indazoles exhibit anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β.[21]
Conclusion
This guide provides a detailed framework for the in vivo administration of (1-Ethyl-1H-indazol-3-yl)methanol in rodent models. Adherence to these protocols, with a strong emphasis on compound-specific optimization and ethical animal handling, will enable researchers to conduct robust and reproducible preclinical studies. The successful execution of these experiments is a critical step in evaluating the therapeutic potential of this and other novel indazole derivatives.
National Center for Biotechnology Information. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC.
National Center for Biotechnology Information.
Institutional Animal Care and Use Committee.
Institutional Animal Care and Use Committee.
Institutional Animal Care and Use Committee™. Intravenous Tail Vein Injections - Institutional Animal Care and Use Committee™.
J-Stage.
National Center for Biotechnology Information.
Unknown. INTRAVENOUS TAIL INJECTION 1. Substance.
Revvity.
Royal Society of Chemistry. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B.
Research support.
Unknown. Mouse Intraperitoneal (IP)
Instech Laboratories.
Benchchem. Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies - Benchchem.
MDPI. Indazole Derivatives Against Murine Cutaneous Leishmaniasis - MDPI.
Unknown. (PDF)
National Center for Biotechnology Information.
PubMed. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed.
ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?
Washington State University IACUC.
Benchchem. Technical Support Center: Vehicle Controls for In Vivo Studies - Benchchem.
Research support. LAB_028 Injections - Intra-peritoneal (IP)
Unknown.
National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
UBC Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services.
PubMed.
MDPI.
JOCPR. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
Technical Support Center: Troubleshooting (1-Ethyl-1H-indazol-3-yl)methanol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing regioselectivity and chemoselectivity challenges during the functionalization of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing regioselectivity and chemoselectivity challenges during the functionalization of indazole scaffolds.
The synthesis of (1-Ethyl-1H-indazol-3-yl)methanol via the N-alkylation of (1H-indazol-3-yl)methanol presents a classic dual-selectivity problem:
Regioselectivity (N1 vs. N2): The indazole ring contains two nucleophilic nitrogens.
Chemoselectivity (N vs. O): The starting material contains a primary aliphatic alcohol that can undergo competitive O-alkylation (etherification).
Below is our comprehensive troubleshooting guide, designed to explain the mechanistic causality behind these side reactions and provide self-validating protocols to eliminate them.
🔬 Frequently Asked Questions (FAQs)
Q: Why am I seeing significant O-alkylation (ether formation) during my synthesis?
A: This is a chemoselectivity issue driven entirely by base stoichiometry and thermodynamic acidity. The indazole N-H proton is more acidic (pKa ~13.8) than the primary hydroxyl group of the methanol moiety (pKa ~15.5)[1]. If you use exactly 1.0 equivalent of a strong base, the indazole nitrogen is selectively deprotonated. However, if you use an excess of base (e.g., >1.05 eq), the hydroxyl group is also deprotonated to form a highly nucleophilic alkoxide. This alkoxide rapidly reacts with your ethylating agent to form the O-alkylated byproduct (1-ethyl-3-(ethoxymethyl)-1H-indazole).
Q: How can I maximize N1 over N2 regioselectivity?
A: Regioselectivity in indazole alkylation is governed by the base and solvent combination, which dictates the nature of the ion pair. To favor N1-alkylation, you must promote "tight ion pairing." Using Sodium Hydride (NaH) in a non-polar, aprotic solvent like Tetrahydrofuran (THF) allows the sodium cation to chelate between the N2 atom and the C3-hydroxymethyl oxygen[2][3]. This chelation sterically blocks the N2 position, directing the ethyl halide exclusively to the N1 position. Conversely, using polar solvents like DMF disrupts this ion pair, leading to a nearly 1:1 mixture of N1 and N2 isomers[2].
Q: What is the most robust method to completely eliminate both O-alkylated and N2-alkylated byproducts?
A: If direct alkylation still yields unacceptable impurity profiles for your API development, the most robust approach is a Protection-Directed Workflow . By temporarily masking the primary alcohol with a tert-butyldimethylsilyl (TBS) or tetrahydropyranyl (THP) group[4], you covalently eliminate the possibility of O-alkylation. Furthermore, the bulky protecting group provides massive steric hindrance at the C3 position, which further suppresses N2-alkylation, virtually guaranteeing N1-specificity.
📊 Quantitative Data: Reaction Condition Matrix
To easily compare how different conditions impact your byproduct profile, refer to the summarized data below based on standard indazole functionalization metrics[2][3]:
Base
Solvent
Equivalents
N1:N2 Ratio
O-Alkylation (%)
Scientist's Recommendation
K₂CO₃
DMF
1.5 eq
~ 1.5 : 1
< 5%
Avoid: Poor N1/N2 regioselectivity due to loose ion pairing.
NaH
DMF
1.1 eq
~ 1.9 : 1
~ 10%
Avoid: Solvent separation of ion pairs diminishes N1 preference.
NaH
THF
1.5 eq
> 20 : 1
> 30%
Avoid: Excess base deprotonates the hydroxyl, causing massive etherification.
NaH
THF
1.0 eq
> 20 : 1
< 2%
Recommended: Optimal for direct N1-alkylation (Strict kinetic control).
⚙️ Mechanistic Workflow Visualization
Reaction pathways for N-alkylation of (1H-indazol-3-yl)methanol showing byproduct formation.
🧪 Experimental Protocols
Protocol A: Direct Chemoselective N1-Ethylation (Strict Stoichiometric Control)
Self-validating mechanism: The use of exactly 1.00 eq of NaH prevents alkoxide formation, while THF ensures tight ion-pairing for N1 selectivity.
Preparation: Flame-dry a 250 mL round-bottom flask, insert a magnetic stir bar, and purge the system with inert N₂ gas.
Dissolution: Dissolve (1H-indazol-3-yl)methanol (10.0 mmol, 1.48 g) in anhydrous THF (50 mL) to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice bath.
Deprotonation (Critical Step): Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, exactly 10.0 mmol , 400 mg) portion-wise. Do not exceed 1.00 equivalent to prevent O-deprotonation. Stir at 0 °C for 30 minutes until H₂ evolution completely ceases.
Reaction & In-Process Control: Warm the mixture to room temperature and stir for 4-6 hours. Monitor via LC-MS. The target mass for the product is m/z 177.1[M+H]⁺. The absence of m/z 205.1 confirms no over-alkylation has occurred.
Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to remove any trace N2-isomer.
Self-validating mechanism: Covalent blocking of the oxygen nucleophile guarantees zero O-alkylation, while the steric bulk of the protecting group maximizes N1 regioselectivity.
O-Protection: Dissolve (1H-indazol-3-yl)methanol (10.0 mmol) and Imidazole (22.0 mmol) in anhydrous DMF (30 mL). Add tert-Butyldimethylsilyl chloride (TBS-Cl, 11.0 mmol) at 0 °C. Stir for 2 hours at room temperature. Extract with EtOAc and concentrate to yield the protected intermediate.
N1-Ethylation: Dissolve the protected intermediate in anhydrous THF (50 mL). Add NaH (1.5 equivalents) at 0 °C, followed by Ethyl Bromide (1.5 equivalents). Note: Excess base is safe here because the hydroxyl group is protected. Stir at room temperature for 4 hours.
Deprotection: Concentrate the reaction mixture, redissolve in THF (40 mL), and add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 15 mL). Stir for 1 hour at room temperature to quantitatively cleave the TBS ether.
Isolation: Dilute with deionized water, extract with EtOAc, dry over Na₂SO₄, and purify via recrystallization or chromatography to obtain ultra-pure (1-Ethyl-1H-indazol-3-yl)methanol.
📚 References
Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC
Source: nih.gov
URL:
Title: Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates
Source: benchchem.com
URL:
Title: Product Class 2: 1 H - and 2 H -Indazoles
Source: thieme-connect.de
URL:
Title: Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions
Source: asianpubs.org
URL:
Preventing oxidative degradation of (1-Ethyl-1H-indazol-3-yl)methanol during storage
Topic: Preventing Oxidative Degradation of (1-Ethyl-1H-indazol-3-yl)methanol During Storage Welcome to the Technical Support Center. As a researcher or drug development professional, ensuring the structural integrity of...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Preventing Oxidative Degradation of (1-Ethyl-1H-indazol-3-yl)methanol During Storage
Welcome to the Technical Support Center. As a researcher or drug development professional, ensuring the structural integrity of your chemical building blocks and active pharmaceutical ingredients (APIs) is paramount. This guide provides an authoritative, field-proven framework for understanding, diagnosing, and preventing the oxidative degradation of (1-Ethyl-1H-indazol-3-yl)methanol (CAS: 1352542-15-4).
Mechanistic Causality: The Autoxidation Pathway
To effectively prevent degradation, one must first understand the chemical causality behind it. The structure of (1-Ethyl-1H-indazol-3-yl)methanol features a hydroxymethyl group (-CH₂OH) attached to the C3 position of an electron-rich indazole ring.
Because of its position on the heteroaromatic ring, this primary alcohol behaves chemically similarly to a benzylic alcohol[1]. It is highly susceptible to autoxidation —a free-radical chain reaction initiated by molecular oxygen (O₂) under mild conditions[2]. This process is autocatalytic and is severely accelerated by ultraviolet (UV) light, ambient heat, and trace transition metal impurities[2].
The degradation occurs in two distinct phases:
Primary Oxidation: The alcohol is oxidized to 1-Ethyl-1H-indazole-3-carbaldehyde (CAS: 1554135-70-4). This is the most common storage issue.
Terminal Oxidation: Prolonged exposure to oxygen and ambient moisture converts the aldehyde into 1-Ethyl-1H-indazole-3-carboxylic acid.
Fig 1. Oxidative degradation pathway of (1-Ethyl-1H-indazol-3-yl)methanol.
Diagnostic FAQs
Q: My stock solution of (1-Ethyl-1H-indazol-3-yl)methanol turned slightly yellow after a month at 4°C. Is it still viable?A: No, it is highly likely compromised. The yellowing is a classic diagnostic indicator of the formation of 1-Ethyl-1H-indazole-3-carbaldehyde. The extended conjugated
π
-system of the aldehyde shifts the molecule's absorbance into the visible spectrum. Using this in downstream synthesis or biological assays will introduce significant experimental artifacts.
Q: Does the choice of storage solvent impact the autoxidation rate?A: Yes, significantly. Solvents that readily form peroxides over time (such as THF, diethyl ether, or uninhibited dioxane) will act as radical initiators, exponentially accelerating the oxidation of the hydroxymethyl group[2]. Always use anhydrous, peroxide-free solvents (e.g., HPLC-grade DMSO or DMF) and purge the headspace with an inert gas.
Q: Can I store the solid powder at room temperature on the bench if it is tightly capped?A: It is strongly discouraged. While the solid state is inherently more stable than a solution, ambient light and atmospheric oxygen trapped in the headspace will slowly degrade the surface layers of the powder[3].
Quantitative Stability Data
To assist in your experimental planning, the following table summarizes the expected shelf-life of (1-Ethyl-1H-indazol-3-yl)methanol under various storage conditions. Note: "Stability" is defined as maintaining >98% purity by HPLC.
Storage Condition
Atmosphere
Container Type
Estimated Stability
Primary Degradation Risk
Solid, -20°C
Argon / N₂
Amber Glass
> 24 Months
Negligible
Solid, 4°C
Air
Clear Glass
3 - 6 Months
Autoxidation (Aldehyde)
Solution (DMSO), -80°C
Argon / N₂
Amber Glass
6 - 12 Months
Freeze-thaw stress / Condensation
Solution (DMSO), 25°C
Air
Clear Glass
< 1 Week
Rapid oxidation / Peroxide formation
Standard Operating Procedure (SOP): Inert Aliquoting & Storage
To ensure absolute trustworthiness in your experimental results, you must treat the storage of this compound as a self-validating system . Follow this step-by-step methodology to prevent oxidative degradation.
Phase 1: Preparation & Aliquoting
Environment: Perform all handling inside a glovebox or use a Schlenk line to maintain a strict Argon or Nitrogen atmosphere.
Solvent Prep (If making solutions): Use only anhydrous, freshly opened solvents. Degas the solvent by bubbling Argon through it for 15 minutes prior to dissolving the compound.
Aliquoting: Divide the bulk powder or stock solution into single-use aliquots. Causality note: Repeated freeze-thaw cycles introduce condensation (moisture) and fresh oxygen into the vial, which act as catalysts for degradation.
Vial Selection: Use amber glass vials to block UV-induced homolytic cleavage of trace peroxides.
Phase 2: Sealing & Storage
Headspace Purging: Gently blow a stream of Argon over the open vial for 10-15 seconds to displace atmospheric oxygen.
Sealing: Cap tightly immediately. Wrap the cap junction with Parafilm to prevent slow gas exchange over time.
Temperature: Store solid aliquots at -20°C and solution aliquots at -80°C.
Phase 3: Self-Validation (Pre-Assay QC)
LC-MS Verification: Before utilizing a stored aliquot in a critical assay, run a rapid LC-MS check.
Target Mass: Look for the intact mass
[M+H]+≈177.1 m/z
.
Degradation Marker: The presence of a peak at
[M+H]+≈175.1 m/z
indicates the loss of 2 Daltons (H₂), confirming the formation of the aldehyde. If this peak is present at >2% relative abundance, discard the aliquot.
References
Amadis Chemical Company Limited (Page 102) @ ChemBuyersGuide.com, Inc. ChemBuyersGuide. Available at: [Link]
Heterocyclic Addition Reactions during Low Temperature Autoxidation. Energy & Fuels (ACS Publications). Available at:[Link]
Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. National Institutes of Health (PMC). Available at:[Link]
Indazole-3-Methanol vs. Indole-3-Methanol Derivatives: A Bioisosteric Comparison Guide for Drug Discovery
In small-molecule drug discovery, the bioisosteric replacement of an indole core with an indazole core is a highly effective strategic maneuver. While derivatives are widely recognized for their anti-cancer properties an...
Author: BenchChem Technical Support Team. Date: April 2026
In small-molecule drug discovery, the bioisosteric replacement of an indole core with an indazole core is a highly effective strategic maneuver. While derivatives are widely recognized for their anti-cancer properties and modulation of the Aryl hydrocarbon receptor (AhR)[1], their inherent chemical instability severely limits their utility as intact pharmacophores.
By substituting the C2-H of the indole ring with a nitrogen atom to yield indazole-3-methanol, medicinal chemists can fundamentally alter the molecule's electron distribution, metabolic stability, and hydrogen-bonding capacity. This guide objectively compares these two scaffolds, providing the mechanistic rationale and experimental frameworks necessary for rational drug design.
Mechanistic Divergence: Chemical Stability and Metabolic Fate
The most critical distinction between indole-3-methanol and indazole-3-methanol lies in their stability under acidic conditions, such as those found in the gastric environment (pH ~1.2 - 2.0).
Indole-3-Methanol (I3C):
I3C behaves chemically as a vinylogous hemiaminal. In acidic environments, the lone pair on the indole nitrogen (N1) pushes electron density into the aromatic ring, facilitating the rapid elimination of the hydroxyl group at the C3 position. This dehydration generates a highly reactive electrophilic intermediate known as[2]. Because of this extreme instability, I3C acts primarily as a prodrug; it rapidly undergoes self-condensation to form biologically active oligomers, predominantly[3].
Indazole-3-Methanol:
The introduction of the N2 atom in the indazole core acts as an electronegative "electron sink." This structural modification withdraws electron density from the pyrrole-like ring, significantly increasing the activation energy required to eliminate the C3 hydroxyl group. Consequently, the formation of the reactive azafulvene intermediate is highly disfavored. Indazole-3-methanol derivatives remain intact in acidic conditions, allowing them to be absorbed and engage their targets without uncontrolled oligomerization.
Fig 1. Divergent metabolic pathways of I3C and Indazole-3-methanol in acidic environments.
Pharmacological Profiles and Target Engagement
The divergent stabilities of these cores dictate their respective applications in medicinal chemistry:
I3C and DIM: The condensation products of I3C are potent modulators of estrogen metabolism and exhibit high affinity for the [4]. DIM, the primary in vivo active species, has a plasma half-life of 4–8 hours and drives the compound's efficacy in hormone-dependent cancers[3].
Indazole-3-Methanol Derivatives: Because the indazole core remains intact, it is frequently utilized as a hinge-binding motif in targeted therapeutics. The N2 atom provides an additional hydrogen bond acceptor, enabling novel interactions within the ATP-binding pocket of kinases (e.g., VEGFR, EGFR) that are structurally inaccessible to the indole core.
Quantitative Data Comparison
The following table summarizes the foundational differences between the two scaffolds, highlighting why indazole is preferred when intact target engagement is required.
Property
Indole-3-Methanol (I3C)
Indazole-3-Methanol
Core Structure
Bicyclic (Pyrrole fused to Benzene)
Bicyclic (Pyrazole fused to Benzene)
Acid Stability (
t1/2
at pH 1.2)
< 5 minutes (Rapid dehydration)
> 24 hours (Highly stable)
Primary In Vivo Active Species
DIM, ICZ (Condensation oligomers)
Intact Indazole-3-methanol derivative
Primary Target Classes
AhR, Estrogen Receptor, CDK6
Protein Kinases (VEGFR, EGFR, etc.)
H-Bonding Profile (Core)
1 Donor (N1-H)
1 Donor (N1-H), 1 Acceptor (N2)
Experimental Methodologies
To validate the bioisosteric advantages of the indazole core during lead optimization, the following self-validating protocols are recommended.
Causality & Validation: By utilizing a standardized SGF without enzymes, this assay isolates chemical instability (acid-catalyzed dehydration) from enzymatic metabolism, directly validating the "electron sink" stability hypothesis of the indazole core.
Preparation of SGF: Dissolve 2.0 g of NaCl in 7.0 mL of concentrated HCl and dilute to 1000 mL with deionized water (pH ~1.2).
Compound Initiation: Prepare 10 mM stock solutions of the I3C and Indazole-3-methanol derivatives in DMSO. Spike stocks into pre-warmed (37°C) SGF to achieve a final concentration of 50 µM (Ensure DMSO remains < 1% to prevent solvent-induced stabilization).
Sampling & Quenching: Extract 100 µL aliquots at 0, 5, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 100 µL of cold acetonitrile containing an internal standard (e.g., 4-hydroxybenzophenone).
HPLC-UV Analysis: Inject 10 µL onto a C18 reverse-phase column. Monitor the disappearance of the parent peak at 280 nm.
Data Processing: Plot the natural log of the remaining intact compound peak area versus time to calculate the first-order degradation rate constant (
k
) and half-life (
t1/2=0.693/k
).
Protocol 2: In Vitro Target Engagement Profiling
Causality & Validation: This protocol confirms that the stabilized indazole core can effectively engage targets intact, contrasting with I3C's reliance on DIM formation for AhR activation.
Cell Culture & Dosing: Culture MCF-7 cells (AhR responsive) in 96-well plates. Treat with varying concentrations (1 nM - 10 µM) of the intact compounds.
AhR Reporter Assay: Transfect MCF-7 cells with an XRE-luciferase reporter plasmid. Measure luminescence post-24h treatment to quantify AhR agonism. (I3C will yield a high signal due to rapid DIM conversion in the media; indazoles should yield baseline signals unless specifically designed for AhR).
Kinase Inhibition Assay: Utilize a FRET-based biochemical assay (e.g., Z'-LYTE) to measure the direct inhibition of recombinant target kinases by the indazole derivative, proving intact target engagement.
Fig 2. Standardized experimental workflow for evaluating acid stability and target engagement.
Conclusion
The transition from an indole-3-methanol to an indazole-3-methanol scaffold is not merely a structural tweak; it is a fundamental shift in the molecule's pharmacokinetic destiny. While indoles are excellent prodrugs for generating AhR-active oligomers, the indazole bioisostere provides the chemical stability and enhanced hydrogen-bonding necessary to develop potent, intact inhibitors for precision medicine.
References
Non-innocuous Consequences of Metabolic Oxidation of Alkyls on Arenes
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
A Potent Indole-3-Carbinol–Derived Antitumor Agent with Pleiotropic Effects on Multiple Signaling Pathways in Prostate Cancer Cells
Cancer Research (AACR Journals)
URL:[Link]
Unveiling the Multifaceted Pharmacological Actions of Indole-3-Carbinol and Diindolylmethane: A Comprehensive Review
PubMed Central (PMC)
URL:[Link]
Aromatic hydrocarbon responsiveness-receptor agonists generated from indole-3-carbinol in vitro and in vivo
Proceedings of the National Academy of Sciences (PNAS)
URL:[Link]
Comparing in vitro and in vivo efficacy of (1-Ethyl-1H-indazol-3-yl)methanol analogs
Title: Pharmacological Evaluation Guide: In Vitro vs. In Vivo Efficacy of (1-Ethyl-1H-indazol-3-yl)methanol Analogs Executive Summary The (1-Ethyl-1H-indazol-3-yl)methanol scaffold and its oxidized derivatives (e.g., 1-a...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Pharmacological Evaluation Guide: In Vitro vs. In Vivo Efficacy of (1-Ethyl-1H-indazol-3-yl)methanol Analogs
Executive Summary
The (1-Ethyl-1H-indazol-3-yl)methanol scaffold and its oxidized derivatives (e.g., 1-alkyl-1H-indazole-3-carboxylic acids) are foundational building blocks in modern medicinal chemistry. Originally explored for anti-inflammatory and antiproliferative properties[1], this rigid, metabolically stable bioisostere has become the premier core for developing highly efficacious Cannabinoid Receptor (CB1/CB2) agonists[2].
This guide provides a critical, objective comparison of the in vitro binding and functional data of indazole analogs against their in vivo behavioral and pharmacokinetic (PK) outcomes. By dissecting the causality behind experimental choices, this document serves as a self-validating framework for researchers translating indazole-based hit compounds into viable in vivo probes.
Mechanistic Grounding & Causality
Why the Indazole Core?
The indazole ring offers superior hydrogen-bonding potential and structural rigidity compared to the traditional indole core found in classical cannabinoids. Substitution at the N1 position (e.g., ethyl, butyl, or 5-fluoropentyl) dictates the molecule's lipophilicity and its insertion depth into the GPCR transmembrane binding pocket, directly modulating binding affinity (
Ki
)[3].
The Translational Gap
A critical challenge in indazole pharmacology is the divergence between in vitro potency and in vivo efficacy. Analogs with extended or halogenated alkyl chains often display sub-nanomolar in vitro potency but fail to maintain prolonged in vivo exposure. This causality gap is driven by:
Metabolic Clearance: Rapid Cytochrome P450-mediated aliphatic oxidation (hydroxylation) of the N1-alkyl chain[2].
Receptor Desensitization: High-efficacy agonists (
Emax>100%
relative to reference full agonists) trigger rapid
β
-arrestin-2 recruitment, leading to rapid receptor internalization and in vivo tachyphylaxis (tolerance)[4].
CB1/CB2 GPCR signaling pathway activated by 1-alkyl-1H-indazole analogs.
In Vitro Efficacy Profiling
To establish a self-validating in vitro system, researchers must measure both binding affinity and functional efficacy. The NanoBiT®
β
-arrestin recruitment assay is the current gold standard for evaluating GPCR activation by indazole analogs, as it provides a real-time kinetic readout of receptor engagement[2].
Quantitative Data: In Vitro Comparison
As demonstrated in Table 1, extending the N1-ethyl chain to a butyl or 5-fluoropentyl group exponentially increases CB1 receptor affinity and functional efficacy, often resulting in "superagonism" where efficacy exceeds that of the classical reference compound CP55,940[4].
Table 1: In Vitro Pharmacological Profile of Indazole-3-Carboxamide Analogs
Step 1: Cell Culture & Transfection. Plate HEK293T cells at
1×104
cells/well in 96-well plates. Co-transfect with plasmids encoding the CB1 receptor tagged with SmBiT and
β
-arrestin-2 tagged with LgBiT.
Causality/Rationale: HEK293T cells lack endogenous CB1 receptors. This creates a clean, zero-background environment ensuring that all luminescent signals are strictly dependent on the introduced indazole analog interacting with the target receptor.
Step 2: Ligand Preparation. Dissolve the indazole analogs in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions in assay buffer containing 0.1% Bovine Serum Albumin (BSA).
Causality/Rationale: Indazole derivatives are highly lipophilic. Without BSA acting as a lipid carrier, the compounds will adhere to the polystyrene walls of the assay plate, artificially inflating the apparent
EC50
values.
Step 3: Luminescence Readout. Add the Nano-Glo® Live Cell Reagent. Establish a 15-minute baseline, then inject the indazole analogs. Read luminescence continuously for 45 minutes.
Causality/Rationale: Continuous kinetic monitoring is required because highly efficacious fluorinated analogs trigger rapid receptor internalization. A single endpoint read at 60 minutes may result in a false negative due to signal decay[3].
In Vivo Efficacy & Pharmacokinetics
Translation to in vivo models requires navigating the pharmacokinetic/pharmacodynamic (PK/PD) interface. For centrally acting indazole analogs, the Mouse Tetrad Assay is utilized to quantify centrally mediated efficacy (analgesia, catalepsy, hypothermia, and hypolocomotion).
Step-by-step translation workflow from in vitro screening to in vivo efficacy.
Quantitative Data: In Vivo Translation
While the 5-fluoropentyl analog is the most potent in vitro, its in vivo half-life is severely compromised by rapid hepatic metabolism compared to the baseline ethyl analog.
Table 2: In Vivo Efficacy (Mouse Tetrad Assay) & PK Parameters
N1-Substitution
Analgesia
ED50
(mg/kg)
Catalepsy
ED50
(mg/kg)
Hypothermia (
Δ∘
C at 1 mg/kg)
Hepatic Microsomal
T1/2
(min)
Ethyl
0.85
1.10
-1.2
45.0
Butyl
0.15
0.25
-3.5
22.5
5-Fluoropentyl
0.05
0.08
-5.1
18.2
Protocol 2: Mouse Tetrad Assay & PK Sampling
Step 1: Habituation & Baseline. Acclimate adult male C57BL/6 mice to the testing room for 2 hours. Record baseline rectal temperatures and baseline tail-flick latencies.
Causality/Rationale: Mice are highly susceptible to stress-induced analgesia and hyperthermia. Failure to habituate the animals will mask the pharmacological effects of the indazole analogs, invalidating the data.
Step 2: Dosing. Administer the indazole analog via intraperitoneal (IP) injection using a vehicle of 1:1:18 (Ethanol:Cremophor EL:Saline).
Causality/Rationale: IP administration bypasses first-pass gastric degradation. The specific vehicle ratio ensures the highly lipophilic indazole remains in solution without causing vehicle-induced behavioral toxicity.
Step 3: Sequential Behavioral Testing. At 30 minutes post-injection, evaluate the mice in the following strict order: Locomotor activity (open field, 5 min)
→
Catalepsy (bar test, 1 min)
→
Core temperature (rectal probe)
→
Analgesia (tail-flick).
Causality/Rationale: The testing order is critical. The tail-flick test induces acute stress, which alters core body temperature and locomotion. Testing locomotion and catalepsy first ensures these readouts are not confounded by the handling required for the subsequent tests.
Personal protective equipment for handling (1-Ethyl-1H-indazol-3-yl)methanol
As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like (1-Ethyl-1H-indazol-3-yl)methanol requires more than a cursory glance at a standard Safety Data Sheet (SDS). It d...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like (1-Ethyl-1H-indazol-3-yl)methanol requires more than a cursory glance at a standard Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's physicochemical properties and the biological rationale behind personal protective equipment (PPE) selection.
This guide provides an authoritative, self-validating system for the safe handling, operational processing, and disposal of this specific indazole derivative, ensuring that your laboratory maintains the highest standards of safety and scientific integrity.
Chemical Identity & Hazard Profile
Before selecting PPE, we must establish the quantitative and qualitative hazard profile of the target compound. (1-Ethyl-1H-indazol-3-yl)methanol is a functionalized indazole containing both a lipophilic aromatic core and a polar primary alcohol moiety.
Table 1: Physicochemical & Hazard Summary
Property / Hazard
Value / Classification
Mechanistic Implication
CAS Number
1352542-15-4
Unique identifier for safety tracking and inventory.
Low MW increases the potential for rapid systemic absorption.
GHS Hazards
H315, H319, H335
Indazole derivatives are established skin, eye, and respiratory irritants[1].
Systemic Toxicity
Harmful if swallowed (H302)
Exhibits moderate acute oral toxicity; ingestion must be strictly prevented.
Mechanistic Justification for PPE (The "Why")
Standard laboratory safety protocols often fail because they lack contextual causality. Here is the scientific rationale for the required PPE when handling this specific compound:
Dermal Protection (Nitrile vs. Latex): The lipophilic indazole ring allows the molecule to partition into the stratum corneum, while the primary alcohol can act as a permeation enhancer. Nitrile gloves (minimum 0.11 mm thickness) provide a superior barrier against mixed-polarity organic molecules compared to latex, which is highly permeable to lipophilic compounds[1].
Ocular Protection: The compound causes serious eye irritation (H319). The alcohol group can rapidly interact with the aqueous environment of the cornea, leading to localized protein denaturation. Tight-fitting chemical safety goggles (EN 166 or NIOSH approved) are mandatory; standard safety glasses with side shields are insufficient against fine airborne powders[2].
Respiratory Protection: As a solid intermediate, static charge during weighing can cause aerosolization. Inhalation of these micro-particles leads to respiratory tract irritation (H335). Handling must occur within a certified chemical fume hood. If engineering controls are compromised, an N95/P100 particulate respirator must be worn.
Table 2: Core PPE Specifications
PPE Category
Specification
Primary Function
Gloves
100% Nitrile, powder-free, >0.11 mm
Prevents dermal absorption and sensitization.
Eye Wear
Tight-fitting chemical safety goggles
Blocks airborne dust and accidental chemical splashes.
Body
Flame-resistant, knee-length lab coat
Protects against systemic exposure and localized spills.
Respiratory
N95/P100 mask (if outside fume hood)
Filters aerosolized indazole micro-particles.
Operational Workflows & Methodologies
To ensure a self-validating safety system, every step of the handling process must deliberately minimize exposure risk.
Protocol 1: Safe Weighing and Solubilization
Preparation: Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Don all required PPE (nitrile gloves, goggles, lab coat) before opening the primary container[1].
Static Mitigation: Use an anti-static zeroing pad and an anti-static weighing spatula. Indazole powders are prone to static buildup, which exponentially increases aerosolization risk.
Containment Weighing: Tare a pre-cleaned, sealable glass vial. Carefully transfer the (1-Ethyl-1H-indazol-3-yl)methanol directly into the vial. Crucial: Do not use open plastic weigh boats, as they expose the powder to ambient hood air currents and static cling.
In-Situ Solubilization: Add the required organic solvent (e.g., DMSO or Methanol) directly into the vial while still inside the fume hood. Seal the vial immediately with a PTFE-lined cap.
Decontamination: Wipe the exterior of the sealed vial and the analytical balance with a lint-free wipe dampened with 70% ethanol to neutralize any invisible micro-spills[2].
Workflow for the safe weighing and solubilization of indazole derivatives.
Emergency Response & Spill Management
A rapid, systematic response is critical to mitigating the hazards of an accidental spill.
Protocol 2: Spill Containment and Cleanup
Assessment: Determine if the spill is minor (< 50 mg, fully contained within the fume hood) or major (> 50 mg, or outside the hood).
Containment (Minor Spill): Do not sweep the dry powder, as the mechanical action generates hazardous aerosols. Gently cover the spill with absorbent paper towels[2].
Neutralization: Wet the paper towels carefully with 70% ethanol or isopropanol. The alcohol will solubilize and trap the indazole derivative within the matrix of the towel.
Collection: Scoop the wet absorbent material using a non-sparking tool and place it into a designated, clearly labeled solid hazardous waste container.
Final Wash: Wash the contaminated surface thoroughly with soap and water, followed by a final sanitizing wipe with 70% ethanol.
Decision tree for managing (1-Ethyl-1H-indazol-3-yl)methanol spills.
Disposal Plans
Proper disposal prevents environmental contamination and ensures stringent regulatory compliance.
Solid Waste: All contaminated PPE, wipes, and spill cleanup materials must be placed in a sealed, rigid container labeled "Hazardous Solid Waste - Toxic Indazole Derivatives".
Liquid Waste: Solutions containing (1-Ethyl-1H-indazol-3-yl)methanol must be collected in a designated "Halogen-Free Organic Waste" carboy (unless halogenated solvents like DCM were used for solubilization). Do not pour down the drain, as indazole derivatives can exhibit aquatic toxicity[2].
Destruction: Waste must be transferred to an approved Environmental Health and Safety (EHS) facility for high-temperature incineration.